molecular formula C11H10O3 B097732 3-Benzyldihydrofuran-2,5-dione CAS No. 19544-43-5

3-Benzyldihydrofuran-2,5-dione

Cat. No.: B097732
CAS No.: 19544-43-5
M. Wt: 190.19 g/mol
InChI Key: OOEHLTSDDZKTQB-UHFFFAOYSA-N
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Description

3-Benzyldihydrofuran-2,5-dione is a chemical compound with the molecular formula C11H10O3 . It is a solid substance . This compound is used for research purposes .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported a convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives in two steps with moderate to good yield using morpholine as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study performed FT-IR spectroscopy for the vibrational spectral analysis of a similar compound .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, one study reported the desymmetrization of p-quinols through a chiral bisguanidinium hemisalt catalyzed enantioselective Michael addition/lactonization cascade reaction with azlactones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been reported . For instance, it is a solid substance and its molecular weight is 204.22 .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Gymnoascolide A
3-Benzyldihydrofuran-2,5-dione has been employed in the synthesis of gymnoascolide A and antifungal agents. Key reactions include chemoselective couplings and regioselective reductions, showcasing its utility in complex chemical synthesis (Baag & Argade, 2008).

Ring-Opening Polymerization
The compound's derivative, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), derived from glutamic acid, was utilized in organo-catalyzed ring-opening polymerization. The process was controlled and yielded polyBED samples with narrow polydispersity, showing potential applications in biopolymers (Thillaye du Boullay et al., 2010).

Electronic and Material Applications

Donor-Acceptor Polymer Semiconductors
A derivative of this compound, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF), was used as an electron-acceptor building block in polymer semiconductors. The resulting copolymer demonstrated stable electron transport performance, indicating its potential in electronic devices (Yan, Sun & Li, 2013).

Corrosion Inhibition

Protection of Mild Steel in Acidic Conditions
Derivatives of this compound were studied for their corrosion inhibition properties on mild steel in acidic solutions. The compounds showed high resistance and effective adsorption onto the iron surface, suggesting their potential as corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-benzyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEHLTSDDZKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397025
Record name 3-benzyldihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19544-43-5
Record name 2-Benzylsuccinic anhydride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019544435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-benzyldihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxolane-2,5-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BENZYLSUCCINIC ANHYDRIDE, DL-
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Synthesis routes and methods I

Procedure details

The product from step (b) was suspended in acetyl chloride (24 ml) and the suspension refluxed for 3 hours, then evaporated in vacuo to give a white solid which was triturated and washed with 60-80 petrol and dried in vacuo to give the desired product (9.7 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The commercially available alpha-benzylsuccinic acid 9 (1 g, 4.8 mmol) was refluxed for 1 h in 30 mL trifluoroacetic anhydride. Afterwards, the solvent was removed in vacuo. The crude residue was washed with cold hexane to yield alpha-benzylsuccinic anhydride 10 as a white solid (858.2 mg, 93.95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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